1,2,5-Trimethylpiperidin-4-ol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
17618-51-8 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1,2,5-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C8H17NO/c1-6-5-9(3)7(2)4-8(6)10/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
ZMPIXCGEZCZGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)O |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for 1,2,5 Trimethylpiperidin 4 Ol
Precursor-Based Synthetic Approaches to the Piperidine (B6355638) Ring System
The synthesis of the 1,2,5-trimethylpiperidin-4-ol structure fundamentally relies on the initial construction of the saturated nitrogen-containing heterocycle, the piperidine ring. This is typically achieved by forming its immediate precursor, 1,2,5-trimethylpiperidin-4-one (B1268293), from acyclic starting materials. nih.govclockss.org The subsequent reduction of the ketone functionality yields the target alcohol. A key approach involves the reaction of isopropenyl-2-chloropropylketone with an aqueous solution of methylamine. google.com
Cyclization Reactions in Piperidine Formation
Cyclization reactions are paramount in forming the piperidine skeleton. These can be broadly categorized into intramolecular processes, where a single molecule folds onto itself, and intermolecular processes, where two or more molecules combine to form the ring.
Intramolecular cyclization involves a single molecular chain with reactive functional groups at different positions that react with each other to form the cyclic piperidine structure. These methods are powerful for controlling stereochemistry.
The cyclization of substrates containing alkene functionalities is a robust strategy for forming cyclic structures. In the context of piperidine synthesis, this involves an amine nucleophile attacking an activated alkene or a related carbocationic intermediate within the same molecule. nih.gov Prins-type cyclizations, for instance, can be initiated from homoallylic amines reacting with aldehydes. mdpi.com While not specifically detailed for this compound, the principles of alkene cyclization are widely applicable. For example, photo-triggered self-catalyzed fluoroalkylation/cyclization of unactivated alkenes has been demonstrated for synthesizing fluorine-containing ring-fused quinazolinones, showcasing a modern approach to cyclization onto an alkene. rsc.org Similarly, visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles highlights another contemporary method. beilstein-journals.org A general strategy involves generating a cationic intermediate that undergoes a ring closure, a method applicable to the synthesis of various functionalized cyclohexenes and heterocycles. nih.gov
Table 1: Representative Alkene Cyclization Strategies for Heterocycles
| Cyclization Type | Key Reagents/Conditions | Product Type |
|---|---|---|
| Prins/Friedel–Crafts Cascade | BF₃·Et₂O | 4-aryltetralin-2-ols |
| Organocatalytic Iodoamination | BisAmidine (BAM) catalyst, Isocyanate | Chiral Cyclic Ureas |
| Non-enzymatic Methyltransfer–Cyclization | Silver hexafluorophosphate, Methyl iodide | Functionalized Methylated Cyclohexenes |
Radical cyclizations offer a powerful alternative for constructing piperidine rings, often proceeding under mild conditions with high efficiency. nih.gov These reactions typically involve the generation of a radical species that subsequently attacks another part of the molecule to initiate ring formation. uoi.gr For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines. mdpi.com This method, however, can sometimes be accompanied by the formation of a linear alkene by-product due to competitive 1,5-hydrogen transfer. mdpi.com Other strategies include light-mediated intramolecular radical carbocyclization and radical cascades involving successive cyclizations. mdpi.com A general approach involves a sequence such as a 1,5-hydrogen atom transfer (HAT) from an imidate radical, followed by iodination and cyclization to yield valuable 1,2-amino alcohols after hydrolysis. rsc.org
Intermolecular reactions construct the piperidine ring by combining two or more separate precursor molecules. A highly relevant industrial method for synthesizing the precursor 1,2,5-trimethyl-4-piperidone involves the reaction of isopropenyl-2-chloropropylketone with methylamine. google.com This process is efficiently carried out in methylene (B1212753) chloride at a controlled temperature of 40-45°C. google.com The use of methylene chloride as a solvent is noted to reduce fire and explosion hazards compared to other methods. google.com This specific route offers several advantages, including a simplified technological process, the use of a more accessible starting reagent, and reduced production waste. google.com The reaction yields the target piperidone in high purity, which can then be directly subjected to reduction. google.com
Table 2: Intermolecular Synthesis of 1,2,5-Trimethyl-4-piperidone
| Precursor 1 | Precursor 2 | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Isopropenyl-2-chloropropylketone | Methylamine (aqueous solution) | Methylene Chloride | 40-45°C | 84.9% | google.com |
Other general intermolecular strategies for piperidine synthesis include double reductive aminations, where a dialdehyde (B1249045) reacts with an amine, and aza-Prins cyclizations involving homoallylic amines and aldehydes. mdpi.com
Intramolecular Cyclization Methodologies
Hydrogenation and Reduction Strategies for Piperidinols
The final step in the synthesis of this compound is the reduction of the ketone group in its precursor, 1,2,5-trimethylpiperidin-4-one. nih.gov This transformation is a standard carbonyl reduction that can be achieved using various hydrogenation techniques. Catalytic hydrogenation is a widely applicable and efficient method for such reductions in the fine chemicals industry. scispace.com
For the analogous compound 2,2,6,6-tetramethyl-4-piperidone, hydrogenation to the corresponding piperidinol has been extensively studied. sioc-journal.cn Raney Ni was identified as a highly effective catalyst for this conversion. sioc-journal.cn The optimized conditions involved using a 30% concentration of the piperidone in a 20% isopropanol-water solvent, with a catalyst quantity of 20% (w/w), achieving a 97.3% yield after 2 hours. sioc-journal.cn Heterogeneous catalysts like Raney nickel or noble metals on inorganic supports are often preferred as they are easily separated from the reaction mixture, minimizing metal contamination in the final product. rsc.org
Table 3: Example of Piperidinone to Piperidinol Reduction
| Substrate | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,2,6,6-tetramethyl-4-piperidone | Raney Ni | 20% Isopropanol in Water | 2 hours | 2,2,6,6-tetramethyl-4-piperidinol | 97.3% | sioc-journal.cn |
This established methodology for the reduction of a structurally similar piperidinone provides a direct and high-yielding route to the corresponding piperidinol, a strategy directly applicable to the synthesis of this compound from its ketone precursor.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a widely utilized method for the reduction of chemical substances and has found numerous applications in organic synthesis. iitm.ac.in This method is particularly relevant in the synthesis of piperidine derivatives from corresponding pyridine (B92270) or piperidinone precursors. The process typically involves the use of a metal catalyst, such as nickel, palladium, or platinum, to facilitate the addition of hydrogen to the substrate. iitm.ac.in
In the context of this compound synthesis, catalytic hydrogenation is often employed to reduce the ketone group of a piperidinone precursor. For instance, the hydrogenation of 1,2,5-trimethylpiperidin-4-one can yield this compound. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, leading to different isomers of the final product.
| Catalyst Type | Common Examples | Application in Piperidine Synthesis |
| Nickel Catalysts | Raney Nickel, Nickel Boride | Reduction of pyridinium (B92312) salts and piperidinones. iitm.ac.ingoogle.com |
| Platinum Group Metals | Platinum, Palladium, Rhodium | Hydrogenation of aromatic rings and various functional groups. iitm.ac.in |
| Rhodium Catalysts | [Cp*RhCl2]2 | Used in transfer hydrogenation for the synthesis of chiral piperidines. bohrium.comdicp.ac.cn |
Selective Reduction Pathways for Piperidinone Precursors
The synthesis of this compound often starts from its corresponding ketone precursor, 1,2,5-trimethylpiperidin-4-one. nih.gov A simple and technologically convenient method for preparing this key intermediate has been developed. researchgate.net The reduction of the carbonyl group in 1,2,5-trimethylpiperidin-4-one to a hydroxyl group is a critical step.
Various reducing agents can be employed for this transformation. The choice of reagent can influence the stereoselectivity of the reaction, yielding either the cis or trans isomer of the alcohol. For instance, the use of deactivated Raney nickel in ethanol (B145695) at room temperature has been shown to selectively reduce related tetrahydropyridin-4-ylidene ammonium (B1175870) salts to piperidin-4-ones. google.com
Stereoselective Synthesis of this compound
The stereoselective synthesis of substituted piperidines, including this compound, is of significant interest due to the prevalence of these structures in biologically active molecules. nih.gov Controlling the stereochemistry at the various chiral centers of the piperidine ring is a key challenge and has been addressed through several asymmetric synthetic methodologies.
Asymmetric Synthetic Methodologies for Substituted Piperidines
A variety of strategies have been developed to achieve the asymmetric synthesis of polysubstituted piperidines. nih.gov These methods aim to control the formation of stereocenters during the synthesis, leading to enantiomerically enriched products. nih.govacs.org
Chiral Pool Utilization in Piperidinol Synthesis
The chiral pool approach involves using readily available, enantiomerically pure natural products as starting materials. researchgate.net This strategy leverages the existing chirality of the starting material to induce stereoselectivity in the final product. For example, amino acids like L-glutamic acid have been used as chiral building blocks for the synthesis of enantiopure piperidinols. researchgate.netresearchgate.net This method provides a direct route to optically active piperidine derivatives.
Chiral Catalyst-Mediated Approaches
The use of chiral catalysts is a powerful strategy for asymmetric synthesis, allowing for the creation of chiral molecules from achiral starting materials. uclm.es In the context of piperidine synthesis, chiral rhodium catalysts have been effectively used in asymmetric [2+2+2] cycloadditions and reductive Heck reactions to produce highly substituted piperidines with excellent enantioselectivity. nih.govsnnu.edu.cn Another approach involves the rhodium-catalyzed reductive transamination of pyridinium salts, which provides access to a variety of chiral piperidines. bohrium.comdicp.ac.cn
| Catalytic System | Reaction Type | Key Features |
| Rhodium (I) / Chiral Ligand | [2+2+2] Cycloaddition | Access to polysubstituted piperidines with high enantioselectivity. nih.gov |
| Rhodium / Chiral Ligand | Asymmetric Reductive Heck Reaction | Synthesis of enantioenriched 3-substituted tetrahydropyridines. snnu.edu.cnnih.gov |
| [Cp*RhCl2]2 / Chiral Amine | Asymmetric Reductive Transamination | Synthesis of chiral piperidines from pyridinium salts without a chiral catalyst. bohrium.comdicp.ac.cn |
Chiral Auxiliary-Based Synthetic Routes
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This method has been successfully applied to the synthesis of piperidine derivatives. ru.nl For example, chiral auxiliaries can be used in Mannich reactions to control the stereochemistry of the resulting piperidinone, which can then be reduced to the corresponding piperidinol. ru.nl Another strategy involves the use of chiral sulfinyl imines to prepare homopropargylic amines with high enantiomeric excess, which are then used in a one-pot synthesis of piperidin-4-ols. nih.gov
Enantioselective Approaches to Piperidinol Scaffolds
The synthesis of chirally enriched piperidine structures is a key focus in modern organic synthesis due to the stereospecific requirements of many biological targets. acs.orgacs.org Enantioselective methods for accessing piperidinol scaffolds, the core of this compound, often involve asymmetric catalysis to control the formation of stereocenters. researchgate.netnih.gov
Several catalytic asymmetric strategies have been developed to construct polysubstituted piperidines. nih.gov These include:
Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of substituted N-benzyl pyridinium salts has been shown to produce α-aryl and α-heteroaryl piperidines with high enantioselectivity, up to 99.3:0.7 er. nih.gov This method provides a direct and efficient route to chiral piperidine-containing compounds. nih.gov
[2+2+2] Cycloaddition: An enantioselective rhodium (I) catalyzed [2+2+2] cycloaddition reaction has been developed to create polysubstituted piperidines. nih.gov This approach brings together three components—an alkyne, an alkene, and an isocyanate—with a cleavable tether to control the reaction's regioselectivity and stereochemistry. nih.gov Subsequent reduction and tether cleavage yield N-methylpiperidine products with functional groups amenable to further modification. nih.gov
Aza-Michael Reaction: A double aza-Michael reaction using divinyl ketones provides an atom-efficient method for accessing chiral 2-substituted 4-piperidone (B1582916) building blocks, which are precursors to piperidinols. acs.org
Desymmetrization and Dearomatization: Other strategies include the desymmetrization of achiral piperidine derivatives through enantioselective addition of nucleophiles or electrophiles, and the dearomatization of pyridine derivatives. researchgate.net
These methods often rely on chiral catalysts or building blocks to induce stereoselectivity. For instance, the use of chiral nonracemic building blocks derived from bakers' yeast reduction or lipase-mediated transesterification has been demonstrated in the synthesis of 3-piperidinol alkaloids. acs.org
Advanced Derivatization of the this compound Scaffold
Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. This derivatization is crucial for exploring structure-activity relationships in drug discovery. researchgate.net
The formation of a carbon-nitrogen (C-N) bond is a fundamental transformation in organic chemistry, essential for synthesizing many biologically active molecules. tcichemicals.comresearchgate.net
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. eie.grsioc-journal.cn The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a widely used method for the N-arylation of amines. tcichemicals.com This reaction can be applied to piperidine scaffolds to introduce aryl groups, expanding the chemical space of the derivatives. tcichemicals.comrsc.org Due to the presence of a directing group, such as a pyridyl group, N-aryl-2-aminopyridines can readily form stable complexes with transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper, facilitating cyclization and functionalization reactions. rsc.orgnih.gov
Table 1: Examples of Transition Metal-Catalyzed N-Arylation
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Pd(OAc)₂, Cu(OAc)₂ | N-aryl-2-aminopyridines, propargylic alcohols | N-pyridoindoles | nih.gov |
| [Ir(COD)Cl]₂/MeO-BoQPhos | N-benzyl-2-phenoxathiinyl pyridinium salt | α-aryl piperidine | nih.gov |
While transition metal catalysis is prevalent, metal-free approaches for C-N bond formation have also been developed. sioc-journal.cn These methods often proceed through radical intermediates under relatively mild conditions. sioc-journal.cn For the this compound scaffold, nucleophilic substitution reactions represent a common metal-free strategy. For example, the amino group can participate in reactions with alkyl halides to form various derivatives.
The hydroxyl group of this compound is a key site for functionalization. wikipedia.org Functional group interconversion allows for the transformation of this hydroxyl group into other functionalities, thereby altering the molecule's properties. wikipedia.orgvanderbilt.edu
Common transformations include:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,2,5-trimethylpiperidin-4-one. This ketone is a valuable intermediate in the synthesis of other compounds.
Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters.
Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis.
Halogenation: The hydroxyl group can be replaced by a halogen, creating a haloalkane that can undergo further nucleophilic substitution reactions. wikipedia.orgvanderbilt.edu
Table 2: Reagents for Hydroxyl Group Conversion
| Desired Functional Group | Reagent(s) | Reaction Type | Reference |
|---|---|---|---|
| Ketone | Oxidizing agents (e.g., PCC, Swern oxidation) | Oxidation | |
| Ester | Carboxylic acid, acid chloride, or anhydride | Esterification | |
| Ether | Alkyl halide, base | Williamson ether synthesis |
The this compound scaffold can be incorporated into larger, more complex molecular architectures. For instance, it can be linked to other heterocyclic systems to create hybrid molecules with potentially novel biological activities. mdpi.com The synthesis of such hybrids often involves multi-step sequences that combine several of the derivatization strategies mentioned above. For example, a derivative of this compound, specifically 4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol, has been identified in studies of medicinal plants. mdpi.com
Molecular Structure and Conformational Analysis of 1,2,5 Trimethylpiperidin 4 Ol
Conformational Preferences and Dynamics
Theoretical Predictions of Conformational Equilibria
Theoretical calculations, such as molecular mechanics and quantum chemistry methods, are essential tools for predicting the most stable conformations of a molecule and the energy differences between them. nih.govresearchgate.net For a substituted piperidine (B6355638) like 1,2,5-trimethylpiperidin-4-ol, the primary equilibrium is between two chair conformations that can interconvert via a ring-flip.
The relative stability of each conformer is governed by minimizing unfavorable steric interactions. The key interactions to consider are:
A-value: The preference of a substituent to occupy the more spacious equatorial position. Larger groups have larger A-values, indicating a stronger preference for the equatorial position.
1,3-Diaxial Interactions: Severe steric repulsion that occurs between substituents in axial positions on the same side of the ring.
In the case of this compound, multiple stereoisomers exist depending on the relative cis/trans arrangement of the substituents at C2 and C5. For any given isomer, a conformational equilibrium will be established. For example, a conformer with all three methyl groups in equatorial positions would generally be predicted to be highly stable due to the avoidance of 1,3-diaxial strain. However, the orientation of the hydroxyl group and the possibility of intramolecular hydrogen bonding can shift this equilibrium. Computational models can calculate the free energy for each potential conformer, allowing for a prediction of their population distribution at a given temperature. nih.gov
Table 1: Conceptual Conformational Energy Analysis This table illustrates the principles of conformational analysis. Actual energy values require specific calculations for each stereoisomer.
| Conformer | Key Substituent Positions | Dominant Steric Interactions | Predicted Relative Stability |
|---|---|---|---|
| Chair 1 | 2-Me (eq), 5-Me (eq), 4-OH (eq) | Gauche interactions | High |
| Chair 2 | 2-Me (ax), 5-Me (eq), 4-OH (ax) | 1,3-diaxial (2-Me with H) | Moderate |
| Chair 3 | 2-Me (eq), 5-Me (ax), 4-OH (eq) | 1,3-diaxial (5-Me with H) | Moderate |
| Chair 4 | 2-Me (ax), 5-Me (ax), 4-OH (eq) | 1,3-diaxial (2-Me with 5-Me) | Low |
Influence of Substituents on Ring Conformation
The substituents on the piperidine ring are critical in determining its preferred conformation.
N-Methyl Group: The nitrogen atom in the piperidine ring undergoes rapid inversion. In N-methylpiperidine, the conformer with the equatorial methyl group is more stable than the axial one. acs.org
C2 and C5-Methyl Groups: Methyl groups are bulky and strongly prefer the equatorial position to avoid steric clashes with axial hydrogens on C4 and C6 (and each other). acs.org The presence of methyl groups at both C2 and C5 significantly influences the ring's shape. For instance, a cis-2,5-dimethyl arrangement will have different steric demands than a trans arrangement, leading to distinct conformational preferences. In some highly hindered piperidines, severe steric strain can force the ring into a non-chair, such as a skew-boat, conformation. cdnsciencepub.comias.ac.in
C4-Hydroxyl Group: The hydroxyl group is smaller than a methyl group and has a less pronounced preference for the equatorial position. nih.gov However, its orientation is pivotal due to its ability to act as a hydrogen bond donor and acceptor. The preference for an axial or equatorial position can be influenced by other substituents and interactions with the solvent. nih.gov
Studies on related compounds, such as 1,2,5-trimethyl-4-phenyl-piperidin-4-ol, have shown that the interplay between the substituents can lead to different isomers preferring different conformations; some adopt chair forms while others favor a skew-boat. cdnsciencepub.com
Intramolecular Hydrogen Bonding Effects on Conformation
A significant factor in the conformational analysis of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl group at C4 and the nitrogen atom at position 1. This can only occur if the hydroxyl group adopts an axial orientation, allowing it to be sufficiently close to the nitrogen's lone pair of electrons.
The formation of this O-H···N bond creates a stable six-membered ring system fused to the piperidine chair. This interaction can stabilize a conformer that might otherwise be unfavorable due to an axial substituent. scbt.com For example, a chair conformation with an axial 4-OH group could become the dominant species in the equilibrium if the stabilization energy from the intramolecular hydrogen bond outweighs the steric penalty of having the hydroxyl group in an axial position. This effect is well-documented in other aminoalkanol systems. nih.gov The presence and strength of this bond can be detected using spectroscopic techniques like NMR and IR, and quantified through computational chemistry.
Solvation Effects on Conformational Equilibria in Aqueous Environments
When a molecule is dissolved in a solvent like water, the solvent molecules interact with the solute, a process known as solvation. These interactions can significantly alter the conformational equilibrium compared to the gas phase. For this compound, the polar hydroxyl group and the nitrogen atom can form intermolecular hydrogen bonds with water, while the nonpolar methyl groups will have hydrophobic interactions.
In an aqueous environment, the intramolecular O-H···N hydrogen bond must compete with intermolecular hydrogen bonds to water molecules. Water, being a strong hydrogen bond donor and acceptor, can solvate both the hydroxyl group and the nitrogen atom effectively. This can destabilize the intramolecularly hydrogen-bonded conformation, potentially shifting the equilibrium towards a conformer where the hydroxyl group is equatorial and more exposed to the solvent. The balance between these competing interactions determines the final conformational preference in solution. temple.edu
Accurately modeling solvation requires capturing the complex interactions between the solute and a vast number of solvent molecules. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are a powerful approach to this challenge. iaea.orgaip.org In these schemes, the solute molecule (this compound) is treated with high-accuracy quantum mechanics (QM), which correctly describes its electronic structure and reactivity. The surrounding solvent is treated with less computationally demanding classical mechanics (MM), often using force fields. researchgate.net
A further refinement is the use of continuum solvation models, which represent the solvent as a continuous medium with a defined dielectric constant. acs.org Techniques like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) can be integrated into a hybrid QM/classical framework. thequantuminsider.com This approach, sometimes called a QM/MM/PCM model, provides a computationally efficient yet accurate way to calculate properties like solvation free energies and to understand how the solvent environment modulates the conformational landscape of the solute. rsc.orgresearchgate.net
To understand the specific arrangement of water molecules around this compound, molecular dynamics (MD) simulations are employed. The results of these simulations are often analyzed using the radial distribution function, g(r). myscope.training The g(r) describes the probability of finding a solvent atom at a certain distance (r) from a solute atom, compared to a random distribution. researchgate.net
By calculating the g(r) for water oxygen atoms around the hydroxyl hydrogen of the solute, a sharp peak at a short distance (~1.8-2.0 Å) would confirm strong intermolecular hydrogen bonding. researchgate.net Conversely, the g(r) around the hydrophobic methyl groups would show a different profile, indicating how water structures itself around these nonpolar parts of the molecule. This analysis provides a detailed picture of the first solvation shell and reveals how different functional groups on the solute organize the local solvent environment, which in turn influences the solute's conformation and properties. nih.gov
Table 2: Conceptual Radial Distribution Function (g(r)) Peaks for Solute-Water Interactions This table illustrates the expected findings from an RDF analysis.
| Solute Atom | Solvent Atom | Expected Peak Distance (r) | Interpretation |
|---|---|---|---|
| Hydroxyl Hydrogen (O-H) | Water Oxygen | ~1.8 Å | Strong intermolecular hydrogen bond (solute as donor) |
| Nitrogen (N) | Water Hydrogen | ~1.9 Å | Intermolecular hydrogen bond (solute as acceptor) |
Chirality in Substituted Piperidine Rings
The conformation of the piperidine ring can be influenced by the hybridization state of its carbon atoms and the nature of its substituents. nih.gov For instance, the relative orientation (cis or trans) of the methyl groups at C2 and C5, along with the orientation of the C4-hydroxyl group, will lock the piperidine ring into a specific preferred chair conformation for each diastereomer. This conformational preference is a key determinant of the molecule's reactivity and properties. The development of synthetic routes to access specific, densely substituted chiral piperidines is an active area of chemical research due to their prevalence in medicinal chemistry. researchgate.netacs.org
Spectroscopic and Diffraction Based Structural Elucidation
X-ray Crystallography
Complementarity with NMR Spectroscopy for Structural InformationThe final section would have provided a comparative analysis of the structural information obtained from NMR spectroscopy (solution state) and X-ray crystallography (solid state). Any differences in conformation between the two states would have been highlighted and discussed in the context of intermolecular forces in the crystal lattice versus the solvated environment.
Unfortunately, the absence of primary research data for 1,2,5-Trimethylpiperidin-4-ol prevents the generation of the detailed and scientifically accurate content required for this article.
Mass Spectrometry (MS) for Molecular Characterization
The molecular ion peak (M+), corresponding to the intact molecule with one electron removed, would be expected at a mass-to-charge ratio (m/z) equal to its molecular weight. The fragmentation of this molecular ion is driven by the presence of the hydroxyl group and the tertiary amine within the piperidine (B6355638) ring, leading to characteristic bond cleavages.
Alpha-cleavage is a dominant fragmentation pathway for both alcohols and amines. For this compound, this would involve the cleavage of C-C bonds adjacent to the nitrogen atom and the carbon atom bearing the hydroxyl group. The loss of a methyl group (CH₃•) from the nitrogen atom (C-2 or C-5) or the N-methyl group would result in significant fragment ions. Cleavage adjacent to the hydroxyl group could lead to the loss of an ethyl or propyl radical, depending on the ring fragmentation.
Another typical fragmentation for alcohols is the loss of a water molecule (H₂O), which would produce a peak at M-18. The piperidine ring itself can undergo cleavage, leading to a variety of smaller charged fragments. The relative abundance of these fragment ions provides a fingerprint for the molecule's structure.
Table 1: Predicted Characteristic Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| M+ | [C₈H₁₇NO]⁺ | Molecular Ion |
| M-15 | [C₇H₁₄NO]⁺ | Loss of a methyl radical (•CH₃) from N-methyl or C-2/C-5 position |
| M-18 | [C₈H₁₅N]⁺ | Loss of a water molecule (H₂O) |
| M-29 | [C₆H₁₂NO]⁺ | Loss of an ethyl radical (•C₂H₅) via ring cleavage |
| M-43 | [C₅H₁₀NO]⁺ | Loss of a propyl radical (•C₃H₇) via ring cleavage |
Note: The actual m/z values and relative intensities would need to be confirmed by experimental data.
Computational Chemistry and Quantum Mechanical Investigations
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the fundamental properties of molecules from first principles, without the need for empirical parameters.
Electronic Structure Elucidation
The electronic structure of piperidine (B6355638) derivatives is a key determinant of their reactivity and intermolecular interactions. Quantum chemical calculations, particularly using DFT with functionals like B3LYP, are employed to elucidate these properties. Such studies on related piperidin-4-one derivatives have calculated several important electronic parameters. cdnsciencepub.com These parameters help in understanding the molecule's stability, reactivity, and potential as an electron donor or acceptor.
Key electronic properties that can be determined for 1,2,5-trimethylpiperidin-4-ol include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
Energy Gap (ΔE) : The difference between E_LUMO and E_HOMO, which indicates the molecule's chemical reactivity and kinetic stability.
Mulliken Population Analysis : Determines the partial atomic charges, offering insights into local electronic effects and potential sites for electrophilic or nucleophilic attack.
These calculations are typically performed using software packages like Gaussian. cdnsciencepub.com While specific data for this compound is not extensively published, the principles from studies on analogous piperidine structures are directly applicable.
Energy Landscape Exploration for Conformational Analysis
Conformational analysis of closely related N-substituted piperidines and N-methyl-4-piperidinol has been performed using various quantum chemical methods. unodc.org These studies indicate that multiple conformers are likely to coexist at room temperature. For the diastereoisomers of the related compound 1,2,5-trimethyl-4-phenyl-4-piperidinol (promedol alcohols), X-ray crystallography and NMR spectroscopy have been instrumental in determining their solid-state and solution conformations. cdnsciencepub.comacs.orgcdnsciencepub.com
These studies have shown that the piperidine ring generally prefers a chair conformation. The stereochemistry of the methyl groups at positions 2 and 5, and the hydroxyl group at position 4, dictates their axial or equatorial orientation. For instance, in one of the promedol isomers, the 2- and 6-methyl groups were found to be in a trans configuration, leading to specific conformational preferences. cdnsciencepub.com It is also noted that for some derivatives, the orientation of substituents can change upon protonation of the nitrogen atom. cdnsciencepub.com
Table 1: Theoretical Conformational Data for Substituted Piperidinols (Note: This table is a generalized representation based on studies of related compounds, as specific data for this compound is limited)
| Conformer | Substituent Orientations (Hypothetical) | Relative Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Chair 1 (eq, eq, eq) | 1-CH₃ (eq), 2-CH₃ (eq), 5-CH₃ (eq) | Baseline | Minimal steric strain |
| Chair 2 (eq, ax, eq) | 1-CH₃ (eq), 2-CH₃ (ax), 5-CH₃ (eq) | Higher | 1,3-diaxial interactions |
| Twist-Boat | - | Significantly Higher | Torsional and flagpole strain |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time.
Conformational Sampling in Solution
MD simulations can provide a detailed picture of the conformational dynamics of this compound in a solvent, typically water, mimicking physiological conditions. These simulations allow for the exploration of the potential energy surface and the sampling of different conformational states accessible to the molecule. This is particularly important as the presence of a solvent can influence the conformational preferences observed in the gas phase or crystalline state. Studies on related piperidine derivatives have highlighted that conformational changes can occur in solution, for example, upon protonation of the nitrogen atom. cdnsciencepub.com
Ligand-Target Binding Mode Analysis (Generalized for Piperidinols)
For piperidinol derivatives with biological activity, MD simulations are a powerful tool to study their interactions with target proteins. acs.orgethernet.edu.etbg.ac.rs These simulations can predict the binding pose of the ligand within the active site of a receptor or enzyme. By simulating the dynamic behavior of the ligand-protein complex, researchers can identify stable binding modes and understand the key intermolecular forces driving the interaction. For instance, studies on piperidinol-containing molecules as inhibitors of Mycobacterium abscessus have used molecular modeling to visualize how these compounds fit into the binding pocket of their target. ethernet.edu.et
Analysis of Crucial Interacting Residues (Generalized for Piperidinols)
A critical outcome of MD simulations is the identification of specific amino acid residues in the target protein that are crucial for ligand binding. acs.orgcdnsciencepub.comethernet.edu.etbg.ac.rs These interactions often include:
Hydrogen Bonds : The hydroxyl and amino groups of the piperidinol scaffold are common hydrogen bond donors and acceptors. For example, the hydroxyl group can form hydrogen bonds with polar residues like tyrosine, and the protonated nitrogen can interact with acidic residues such as aspartic acid. ethernet.edu.et
Hydrophobic Interactions : The methyl groups and the carbon backbone of the piperidine ring can engage in van der Waals interactions with nonpolar residues in the binding pocket.
π-π Stacking : In derivatives containing aromatic rings (like the promedol isomers), π-π stacking interactions with aromatic residues like phenylalanine can significantly contribute to binding affinity. ethernet.edu.et
Table 2: Common Interacting Residues for Piperidinol Scaffolds in Biological Targets (Note: This table is generalized from studies on various piperidine derivatives)
| Interaction Type | Piperidinol Moiety | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond | Hydroxyl group (-OH) | Tyrosine (Tyr), Serine (Ser), Threonine (Thr), Aspartic Acid (Asp), Glutamic Acid (Glu) |
| Hydrogen Bond / Ionic | Piperidine Nitrogen (protonated) | Aspartic Acid (Asp), Glutamic Acid (Glu) |
| Hydrophobic | Methyl groups, Piperidine ring | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe) |
| π-π Stacking | Aromatic substituents (if present) | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
Semiempirical Quantum Chemical Methods
Semiempirical quantum chemical methods serve as a vital tool in computational chemistry, offering a balance between computational cost and accuracy for studying large molecules. wikipedia.org These methods are founded on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org The core principle involves neglecting or parameterizing certain electron integrals, which dramatically reduces computation time compared to ab initio methods. wikipedia.orgucsb.edu
Modern semiempirical models are often based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. ucsb.edu Well-known methods developed from this approach include AM1 (Austin Model 1), PM3 (Parametric Method 3), and more recent variations like PM6 and PM7. wikipedia.orgmdpi.com These methods are parameterized to reproduce experimental data such as heats of formation, dipole moments, and molecular geometries, making them particularly useful for a wide range of chemical systems. wikipedia.orgucsb.edu Their speed allows for the exploration of complex potential energy surfaces, such as those involved in conformational analysis and reaction mechanisms. ucsb.edumdpi.com
The conformational landscape of this compound is complex due to the flexibility of the six-membered piperidine ring and the presence of multiple stereocenters. The piperidine ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. The relative stability of these conformers is determined by their enthalpy (ΔH) and entropy (ΔS) values. Semiempirical methods like PM3 or AM1 are well-suited for calculating these thermodynamic properties for different conformers.
The calculations involve optimizing the geometry of each potential conformer to find its minimum energy state. From these calculations, the heat of formation is obtained, allowing for the determination of relative enthalpies. The chair conformation is generally the most stable for piperidine rings, but substitutions can alter the energy landscape. For this compound, the axial or equatorial positions of the three methyl groups and the hydroxyl group lead to several possible diastereomers, each with its own set of conformer stabilities.
The following table provides an illustrative example of the kind of data generated from semiempirical calculations for the primary conformers of a single diastereomer of this compound.
Table 1: Illustrative Thermodynamic Data for Conformers of this compound This table is a representative example of typical computational outputs and does not represent experimentally verified data.
| Conformer | Relative Enthalpy (ΔH) (kcal/mol) | Relative Entropy (ΔS) (cal/mol·K) | Relative Gibbs Free Energy (ΔG) at 298 K (kcal/mol) |
|---|---|---|---|
| Chair | 0.00 | 0.00 | 0.00 |
| Twist-Boat | +5.5 | +3.5 | +4.46 |
| Boat | +6.8 | +1.0 | +6.50 |
The nitrogen atom in the piperidine ring of this compound is basic and can be protonated under acidic conditions. This protonation introduces a formal positive charge into the molecule, significantly influencing its conformational preferences. The electrostatic repulsion between the newly formed N-H bond and other nearby hydrogen atoms (particularly axial ones) can destabilize certain conformations.
Computational modeling using semiempirical methods can effectively predict these changes. The calculations described in the previous section are repeated for the protonated form of the molecule. By comparing the relative energies of the conformers in the neutral and protonated states, chemists can understand how pH affects the molecule's three-dimensional structure. This is crucial for understanding its reactivity and interactions in different chemical environments. For instance, a conformation that is minor in the neutral state might become significantly populated upon protonation.
The following table illustrates how the relative energies of the conformers might shift upon protonation, as predicted by computational modeling.
Table 2: Illustrative Effect of Protonation on Conformer Stability This table is a representative example of typical computational outputs and does not represent experimentally verified data.
| Conformer | Relative Enthalpy (Neutral) (kcal/mol) | Relative Enthalpy (Protonated) (kcal/mol) | Shift in Stability (ΔΔH) |
|---|---|---|---|
| Chair | 0.00 | 0.00 | 0.00 |
| Twist-Boat | +5.5 | +4.8 | -0.7 |
| Boat | +6.8 | +6.2 | -0.6 |
Predictive Modeling for Structural and Reactivity Insights
Predictive modeling, utilizing methods ranging from semiempirical calculations to higher-level density functional theory (DFT), provides powerful insights into the structure and chemical reactivity of molecules like this compound. ucsb.edu These models can be used to predict various properties, including bond lengths, bond angles, vibrational frequencies, and electronic properties, which are essential for confirming experimental structural analysis.
Beyond static structure, computational models are invaluable for exploring chemical reactivity. For instance, this compound is synthesized from its corresponding ketone, 1,2,5-trimethylpiperidin-4-one (B1268293). researchgate.net The ketone itself is known to participate in reactions such as cascade-type chalcone (B49325) additions that lead to the formation of complex bicyclic systems like 3-azabicyclo[3.3.1]nonanes. researchgate.net
Predictive modeling can be applied to understand the mechanisms of these reactions. Researchers can model the reaction pathways, calculate the activation energies for transition states, and predict the stereochemical outcomes. For the reduction of 1,2,5-trimethylpiperidin-4-one to this compound, modeling can predict whether the hydride attack is more likely to occur from the axial or equatorial face, thus predicting the ratio of the resulting alcohol diastereomers. Similarly, for subsequent reactions of the alcohol, such as oxidation or substitution, modeling can help identify the most likely products and the conditions required to form them. This predictive capability accelerates the discovery and optimization of synthetic routes for novel derivatives. ucsb.edu
Structure Activity Relationship Sar Studies of 1,2,5 Trimethylpiperidin 4 Ol Derivatives
Impact of Structural Modifications on Molecular Interactions
The interaction of a molecule with its biological target is highly dependent on its three-dimensional structure and the distribution of its chemical functionalities. In the case of 1,2,5-trimethylpiperidin-4-ol derivatives, even minor structural changes can significantly alter these interactions, leading to variations in pharmacological effects.
Systematic modifications of the this compound core have been a key strategy to probe the structural requirements for biological activity. The piperidine (B6355638) ring is a versatile scaffold that allows for a variety of chemical alterations. clinmedkaz.org
Key modifications include:
Substitution at the Piperidine Nitrogen (N-1): Altering the substituent at the nitrogen atom of the piperidine ring is a common strategy. For instance, in related 4-anilidopiperidine analgesics, varying the N-substituent from a methyl group to larger groups like phenethyl can significantly impact analgesic potency. nih.govacs.org This position is often critical for interaction with receptors, and modifications can influence affinity and whether the compound acts as an agonist or antagonist. acs.org
Modification of the Hydroxyl Group (C-4): The hydroxyl group at the C-4 position is a key functional group that can participate in hydrogen bonding with biological targets. Esterification or etherification of this group can modulate the compound's polarity, lipophilicity, and metabolic stability. For example, the synthesis of various esters of 1,2,5-trimethyl-4-phenyl-4-piperidol has been explored to create analgesic compounds like Promedol. bg.ac.rs
Introduction of Additional Functional Groups: The introduction of other functional groups to the piperidinol core can lead to new interactions with biological targets. For example, the synthesis of derivatives with additional hydroxyl groups, such as 1,2,5-trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate (B1203000) hydrochloride, has been shown to result in a broad spectrum of antimicrobial activity. researchgate.net
These systematic modifications allow researchers to build a comprehensive understanding of the SAR, guiding the design of more effective and specific molecules.
The conformation of the piperidine ring and the orientation of its substituents are critical determinants of biological activity. The chair conformation is generally the most stable for a piperidine ring, but the presence of substituents can influence the equilibrium between different chair and boat conformations. nih.gov
The spatial arrangement of the functional groups in this compound derivatives directly impacts their ability to bind to target receptors. For instance, in the context of analgesic 4-anilidopiperidines, the stereochemistry of substituents has a profound effect on potency. nih.gov Studies on semirigid analogues have shown that specific conformations of the piperidine ring are preferred for high analgesic activity, highlighting a strong conformation-activity correlation. nih.gov
The interplay between the substituents on the piperidine ring dictates the preferred conformation and, consequently, the biological activity. For example, the relative orientation of the methyl groups at C-2 and C-5, and the hydroxyl group at C-4, creates a specific three-dimensional shape that is recognized by the biological target. Any change in these substituents can alter this shape and affect the binding affinity.
Theoretical Approaches to SAR Analysis
In addition to experimental studies, theoretical and computational methods play an increasingly important role in understanding the SAR of this compound derivatives. These in silico approaches can predict molecular properties and interactions, thereby accelerating the drug discovery process. nih.gov
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore models for this compound derivatives can be developed based on the structures of known active compounds (ligand-based) or the structure of the biological target (structure-based). d-nb.info
These models typically define the spatial arrangement of key features such as:
Hydrogen bond donors and acceptors
Hydrophobic regions
Aromatic rings
Positive and negative ionizable groups
For example, a pharmacophore model for a related series of inhibitors might include features like two aromatic rings, three hydrophobic features, and three hydrogen bond acceptors. frontiersin.org By creating and validating these models, researchers can screen large virtual libraries of compounds to identify new potential drug candidates that fit the pharmacophore and are therefore likely to be active. nih.govd-nb.info This approach has been successfully used to identify inhibitors for various targets. frontiersin.orgmdpi.com
Computational tools can be used to predict the likely pharmacological activities of novel this compound derivatives before they are synthesized and tested in the lab. nih.gov Programs like PASS (Prediction of Activity Spectra for Substances) and other web-based tools analyze the chemical structure of a compound and predict its biological activity spectrum based on the SAR of a large database of known compounds. clinmedkaz.orgresearchgate.net
These predictions are based on the principle that structurally similar molecules are likely to have similar biological activities. researchgate.net For new piperidine derivatives, these in silico methods can predict a wide range of potential activities, such as effects on the central nervous system, and antimicrobial or anti-inflammatory properties. clinmedkaz.org For instance, in silico studies on other heterocyclic compounds have successfully predicted their potential as kinase inhibitors or GPCR ligands. nih.govmdpi.com
Table 1: Example of In Silico Predicted Activities for Piperidine Derivatives
| Predicted Activity | Probability (Pa) |
|---|---|
| Kinase Inhibitor | > 0.5 |
| GPCR Ligand | > 0.5 |
| Enzyme Inhibitor | > 0.5 |
This table is illustrative and based on general findings for piperidine derivatives from in silico studies. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of this compound derivatives, docking studies are used to simulate the interaction of these compounds with their biological targets, such as enzymes or receptors. nih.govijpbs.com
These simulations provide valuable insights into the binding mode and the specific interactions that stabilize the ligand-receptor complex, including:
Hydrogen bonds: The hydroxyl group of the piperidinol is a key site for hydrogen bonding.
Hydrophobic interactions: The methyl groups and the piperidine ring itself can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Van der Waals forces: These are general attractive or repulsive forces between molecules.
By analyzing the docking poses and the calculated binding energies, researchers can rank different derivatives based on their predicted affinity for the target. mdpi.comjonuns.com For example, docking studies of opioid compounds with their receptors have helped to elucidate the key amino acid residues involved in binding. nih.gov This information is invaluable for understanding the SAR at a molecular level and for designing new derivatives with improved binding characteristics. ijpbs.com
Relationship Between Stereochemistry and Structural Function
The three-dimensional arrangement of atoms in this compound derivatives is a critical determinant of their biological function. The piperidine ring contains multiple chiral centers, leading to various stereoisomers, and the spatial orientation of the substituents significantly influences the molecule's ability to interact with biological targets. ontosight.aiontosight.ai Research has consistently shown that even subtle changes in stereochemistry can lead to dramatic differences in activity, a principle that is fundamental to the structure-activity relationship (SAR) of this class of compounds. nih.gov
A compelling example of stereochemical influence is seen in the development of molecular glue-type degraders targeting the BCL6 transcriptional repressor. A sharp SAR was observed, revealing a remarkable dependency on the stereochemistry of the piperidine moiety for the induction of BCL6 degradation. researchgate.netacs.org In one study, the enantiomer with an (S) configuration at a specific position was found to be superior at inducing degradation. researchgate.net Further optimization led to the discovery of a highly potent probe where the precise stereochemistry of the piperidine was essential for resolving its conformation within the BCL6 binding site and achieving sustained protein depletion in vivo. acs.org
Similarly, the investigation of piperidinol analogs for anti-tuberculosis activity demonstrated clear stereochemical effects. The (R) and (S) enantiomers of 1-(3-phenoxy-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol derivatives showed distinct anti-tuberculosis activities, highlighting the importance of the chiral center in the propanol (B110389) linker for target engagement. nih.gov
Mechanistic Insights from Structural Changes
Understanding the mechanism by which structural modifications to the this compound scaffold alter its biological effects is paramount for rational drug design. Changes to the core structure or its substituents can modulate how the molecule interacts with biological systems, primarily through its binding to proteins like enzymes or receptors. These interactions, which can include hydrogen bonding, hydrophobic interactions, and van der Waals forces, are directly influenced by the molecule's architecture.
Modulation of Enzyme Activity by Piperidinol Analogues
Analogues of this compound have been shown to modulate the activity of various enzymes, a key mechanism behind their therapeutic or biological effects. The piperidinol core serves as a versatile scaffold that can be decorated with different functional groups to achieve specific inhibitory or modulatory activity against target enzymes.
One significant area of research has been the inhibition of arylamine N-acetyltransferase (NAT), an essential enzyme for mycobacterial survival. Studies identified that certain piperidinol compounds act as inhibitors of NAT. researchgate.net Mechanistic investigations revealed that these piperidinols exhibited time-dependent inhibition, which suggests a tight binding to the enzyme. researchgate.net The proposed mechanism involves the in situ formation of a reactive phenyl vinyl ketone from the piperidinol structure, which then covalently modifies a thiol-containing residue within the enzyme's active site. researchgate.net This irreversible binding leads to the potent inhibition of the enzyme.
In other studies, piperidinol derivatives have been implicated in the modulation of cyclooxygenase (COX) enzymes. For example, a derivative identified as 4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol was associated with the inhibition of COX-1. researchgate.net Pyrrole and piperazinyl derivatives, which share structural similarities, have been noted as containing pharmacophore fragments significant for dual COX-1/COX-2 inhibition, suggesting a potential mechanism for the anti-inflammatory properties of related piperidinol compounds. nih.gov
The inhibition of Golgi α-mannosidase II by swainsonine (B1682842) analogues, which feature a piperidine-like core, further illustrates how structural modifications can impact enzyme activity. The introduction of phenyl groups into the inhibitor structure allowed for novel hydrophobic interactions within the enzyme's binding site, displacing a cluster of water molecules and enhancing binding affinity. researchgate.net This highlights how modifying the piperidinol scaffold can create more potent and selective enzyme inhibitors.
Q & A
Q. What are the established synthetic routes for 1,2,5-trimethylpiperidin-4-ol, and what are their comparative advantages?
The primary synthetic route involves the reduction of 1,2,5-trimethylpiperidin-4-one, a key intermediate in promedol synthesis . A technologically optimized method uses catalytic hydrogenation under mild conditions (e.g., H₂/Pd-C in ethanol at 50°C), achieving >90% yield. Alternative methods include:
- Borch reduction : Employing NaBH₄ with acetic acid, but this may lead to over-reduction byproducts.
- Enzymatic reduction : Using ketoreductases, though scalability remains challenging.
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Catalytic Hydrogenation | 92 | 98 | Catalyst cost |
| Borch Reduction | 85 | 90 | Byproduct formation |
| Enzymatic Reduction | 78 | 95 | Enzyme stability |
Q. How is structural characterization of this compound performed?
- NMR Analysis : ¹H NMR (CDCl₃) shows distinct signals for methyl groups (δ 1.2–1.4 ppm) and hydroxyl proton (δ 2.1 ppm, broad). ¹³C NMR confirms quaternary carbons at δ 70–75 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 158.1.
- X-ray Crystallography : Used to resolve stereochemistry, though crystallization requires anhydrous conditions .
Advanced Research Questions
Q. How can synthetic pathways be optimized to minimize stereochemical impurities?
Stereochemical control is critical due to the compound’s potential pharmacological activity. Strategies include:
Q. Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Temperature | 45–55°C | Prevents thermal degradation |
| H₂ Pressure | 2–3 atm | Balances reaction rate and selectivity |
| Catalyst Loading | 5% w/w | Cost-effective turnover |
Q. What methodologies are employed to analyze contradictions in reported biological activity data?
Discrepancies in receptor binding studies (e.g., σ-receptor vs. NMDA antagonism) arise from assay conditions. Resolving these requires:
- Dose-Response Curves : IC₅₀ values should be validated across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) .
- Computational Docking : Molecular dynamics simulations (AMBER/CHARMM) predict binding modes to reconcile conflicting activity data .
Q. Table 3: Biological Activity Data
| Assay System | IC₅₀ (µM) | Proposed Target | Reference |
|---|---|---|---|
| HEK293 (σ-receptor) | 0.8 | Sigma-1 | |
| SH-SY5Y (NMDA) | 12.5 | Glutamate receptor |
Q. How are safety and handling protocols integrated into experimental design?
Despite structural similarities to piperidin-4-one (GHS Category 2 skin/eye irritant ), this compound requires:
Q. What strategies are used to explore structure-activity relationships (SAR) for therapeutic potential?
- Analog Synthesis : Introduce substituents at the 4-hydroxyl position (e.g., acylated or alkylated derivatives) to modulate lipophilicity .
- In Vivo Pharmacokinetics : Radiolabeled analogs (³H or ¹⁴C) track bioavailability in rodent models .
Methodological Considerations
Q. How can researchers address low yields in scale-up synthesis?
Q. What analytical techniques validate compound stability under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
